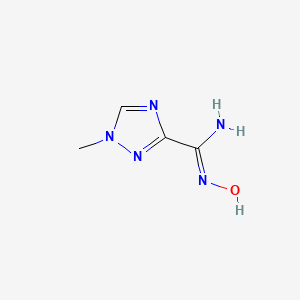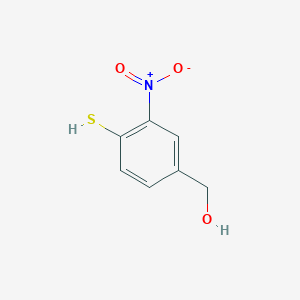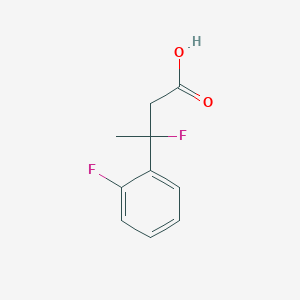
4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline is a quinoline derivative with the molecular formula C11H7ClF3NO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline typically involves the reaction of 4-chloroquinoline with methoxy and trifluoromethyl substituents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinolines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The trifluoromethyl group enhances its binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
- 4-Hydroxy-7-(trifluoromethyl)quinoline
Uniqueness
4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and enhanced biological activity. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H7ClF3NO |
|---|---|
Molekulargewicht |
261.63 g/mol |
IUPAC-Name |
4-chloro-7-methoxy-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-10-5-9-6(8(12)2-3-16-9)4-7(10)11(13,14)15/h2-5H,1H3 |
InChI-Schlüssel |
NJFSIBLDGBCIHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC=CC(=C2C=C1C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)



![Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12971658.png)







![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)

